Cas no 84295-09-0 (Benzamide,N-[bis[[2-(3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl)ethyl]amino]phosphinyl]-,sodium salt (1:2))
![Benzamide,N-[bis[[2-(3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl)ethyl]amino]phosphinyl]-,sodium salt (1:2) structure](https://www.kuujia.com/scimg/cas/84295-09-0x500.png)
84295-09-0 structure
Product name:Benzamide,N-[bis[[2-(3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl)ethyl]amino]phosphinyl]-,sodium salt (1:2)
Benzamide,N-[bis[[2-(3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl)ethyl]amino]phosphinyl]-,sodium salt (1:2) Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,N-[bis[[2-(3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl)ethyl]amino]phosphinyl]-,sodium salt (1:2)
- disodium [benzamido-[2-(4-methyl-2,6-dioxo-3H-pyrimidin-1-yl)ethylazan idyl]phosphoryl]-[2-(4-methyl-2,6-dioxo-3H-pyrimidin-1-yl)ethyl]azanid e
- disodium,[benzamido-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphoryl]-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide
- 84295-09-0
- Benzamide, N-(bis(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)phosphinyl)-, disodium salt
- N-Benzoyl-N',N''-bis(beta-(6-methyluracil-3)ethyl)triamide of phosphoric acid disodium salt
- DTXSID20233252
-
- Inchi: InChI=1S/C21H26N7O6P.2Na/c1-14-12-17(29)27(20(32)24-14)10-8-22-35(34,26-19(31)16-6-4-3-5-7-16)23-9-11-28-18(30)13-15(2)25-21(28)33;;/h3-7,12-13H,8-11H2,1-2H3,(H5,22,23,24,25,26,29,30,31,32,33,34);;/q;2*+1/p-2
- InChI Key: HIDYIRNKSGAAAE-UHFFFAOYSA-L
- SMILES: CC1=CC(=O)N(C(=O)N1)CC[N-]P(=O)(NC(=O)C2=CC=CC=C2)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+]
Computed Properties
- Exact Mass: 547.132107
- Monoisotopic Mass: 547.132107
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 37
- Rotatable Bond Count: 10
- Complexity: 944
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 147
Experimental Properties
- PSA: 181.08000
- LogP: 2.24960
Benzamide,N-[bis[[2-(3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl)ethyl]amino]phosphinyl]-,sodium salt (1:2) Related Literature
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
84295-09-0 (Benzamide,N-[bis[[2-(3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl)ethyl]amino]phosphinyl]-,sodium salt (1:2)) Related Products
- 76748-86-2(Pyronaridine tetraphosphate)
- 2227749-06-4(rac-(1R,2R)-2-(1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid)
- 2229130-13-4(tert-butyl N-2-(1-amino-2,2,2-trifluoroethyl)phenylcarbamate)
- 7462-86-4(methyl piperidine-4-carboxylate;hydrochloride)
- 1805358-54-6(2-Cyano-5-(difluoromethyl)-3-fluoro-6-(trifluoromethyl)pyridine)
- 1185282-03-4(APP-FUBINACA RM)
- 1805375-39-6(Ethyl 3-bromo-2-(difluoromethyl)-4-methylpyridine-6-carboxylate)
- 2228300-58-9(4-(5-chloro-2-hydroxyphenyl)-2-methylbutanoic acid)
- 1189460-01-2(3-methoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine hydrochloride)
- 899752-19-3(3,3-dimethyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}butanamide)
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
https://www.jx-pharm.com/index.html

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

pengshengyue
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
